Zinc pheophytin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc pheophytin B is a derivative of pheophytin, which is a chlorophyll molecule lacking a central magnesium ion This compound plays a significant role in photosynthesis, acting as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc pheophytin B typically involves the pheophytinization of chlorophyll, followed by the incorporation of zinc ions. The process begins with the extraction of chlorophyll from plant leaves, which is then treated with a weak acid to remove the magnesium ion, resulting in pheophytin. The pheophytin is then incubated with zinc chloride (ZnCl₂) to replace the magnesium ion with a zinc ion. This process can be enhanced by repeating the metallization step to improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of excised plant leaves, such as those from winter wheat (Triticum aestivum L.), which are treated with EDTA-Na to remove phenolic compounds and magnesium ions at a pH of 3.5-4.0. The leaves are then incubated with zinc chloride, dried, and stored in the dark. The zinc derivatives are extracted by double treatment with ethanol .
Chemical Reactions Analysis
Types of Reactions
Zinc pheophytin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and other applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of specific functional groups in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Zinc pheophytin B has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a model compound to study electron transfer processes and reaction mechanisms.
Biology: Plays a crucial role in photosynthesis research, helping scientists understand the electron transfer pathway in Photosystem II.
Industry: Used as a food dye and in the preservation of green color in foodstuffs.
Mechanism of Action
The mechanism of action of zinc pheophytin B involves its role as an electron carrier in the electron transfer pathway of Photosystem II. In this process, light drives electrons from the reaction center through this compound, which then passes the electrons to a quinone. This electron transfer is essential for the conversion of sunlight into chemical energy during photosynthesis .
Comparison with Similar Compounds
Zinc pheophytin B can be compared with other similar compounds, such as:
Pheophytin A: Another derivative of chlorophyll lacking a central magnesium ion, but without the incorporation of zinc.
Pheophorbide A: A chlorophyll derivative that has shown antiviral activity similar to this compound.
Zinc Chlorophyll: A zinc derivative of chlorophyll that also exhibits antioxidant and antiviral activities.
Properties
CAS No. |
22088-19-3 |
---|---|
Molecular Formula |
C55H70N4O6Zn |
Molecular Weight |
948.5 g/mol |
IUPAC Name |
zinc;(E)-[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate |
InChI |
InChI=1S/C55H72N4O6.Zn/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51H,1,13-24,26H2,2-11H3,(H2,56,57,58,59,60,62);/q;+2/p-2/b34-25+; |
InChI Key |
NGCIBSGGGZNKCK-HXAPHQIMSA-L |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)/C1=C/[O-])C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C4[N-]3)C5=NC(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.